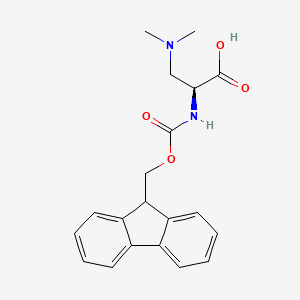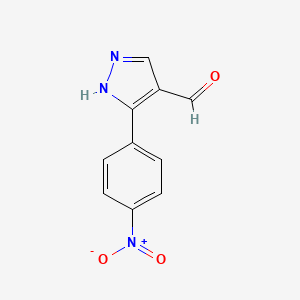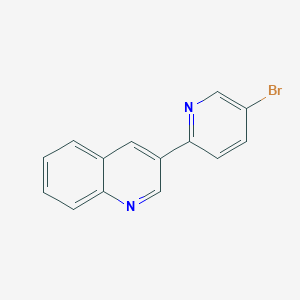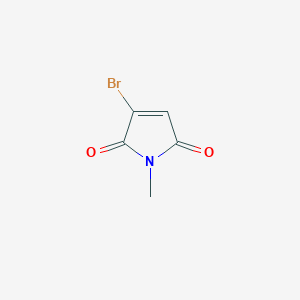
1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound featuring a pyrazole ring fused with a benzo[1,3]dioxole moiety and an amino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often include the use of catalysts such as iodine and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent yields and purity. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions include various substituted pyrazoles and benzo[1,3]dioxole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
類似化合物との比較
Indole Derivatives: Share a similar aromatic structure and are known for their biological activities.
Pyrazole Derivatives: Exhibit similar chemical reactivity and are used in various pharmaceutical applications.
Benzo[1,3]dioxole Derivatives: Known for their applications in material science and medicinal chemistry.
Uniqueness: 1-(4-aminophenyl)-5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid is unique due to its combined structural features, which confer a distinct set of chemical and biological properties.
特性
IUPAC Name |
1-(4-aminophenyl)-5-(1,3-benzodioxol-5-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-11-2-4-12(5-3-11)20-14(8-13(19-20)17(21)22)10-1-6-15-16(7-10)24-9-23-15/h1-8H,9,18H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSNPWJIQHKTOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3C4=CC=C(C=C4)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid](/img/structure/B1340207.png)

![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)




![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)
